Ethyl 2-(2-cyano-2,2-diphenylethyl)-5-methoxy-1-benzofuran-3-carboxylate
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Overview
Description
Ethyl 2-(2-cyano-2,2-diphenylethyl)-5-methoxy-1-benzofuran-3-carboxylate is a synthetic organic compound known for its complex structure and potential applications in various scientific fields. This compound features a benzofuran core, which is a fused ring system consisting of a benzene ring and a furan ring. The presence of cyano, diphenylethyl, and methoxy groups further enhances its chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(2-cyano-2,2-diphenylethyl)-5-methoxy-1-benzofuran-3-carboxylate typically involves multiple steps:
Formation of the Benzofuran Core: The initial step involves the synthesis of the benzofuran core. This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Cyano Group: The cyano group can be introduced via nucleophilic substitution reactions, often using cyanide salts such as sodium cyanide or potassium cyanide.
Addition of the Diphenylethyl Group: The diphenylethyl group is typically added through Friedel-Crafts alkylation reactions, using reagents like diphenylethyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Methoxylation: The methoxy group is introduced via methylation reactions, often using methyl iodide or dimethyl sulfate in the presence of a base like sodium hydride.
Esterification: The final step involves esterification to form the ethyl ester, typically using ethanol and a strong acid catalyst like sulfuric acid.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the cyano group, converting it to an amine or other reduced forms.
Substitution: The benzofuran core and the aromatic rings can undergo electrophilic and nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Halogenating agents like bromine or chlorine, and nucleophiles like amines or thiols.
Major Products
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Various substituted benzofuran derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials, such as polymers and advanced composites.
Mechanism of Action
The mechanism of action of Ethyl 2-(2-cyano-2,2-diphenylethyl)-5-methoxy-1-benzofuran-3-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The cyano group can act as an electrophile, while the benzofuran core can participate in π-π interactions with aromatic residues in proteins.
Comparison with Similar Compounds
Similar Compounds
Methyl 5-(2-cyano-2,2-diphenylethyl)furan-2-carboxylate: Similar structure but with a furan ring instead of a benzofuran.
Ethyl 2-(2-cyano-2,2-diphenylethyl)-5-hydroxy-1-benzofuran-3-carboxylate: Similar structure but with a hydroxy group instead of a methoxy group.
Uniqueness
Ethyl 2-(2-cyano-2,2-diphenylethyl)-5-methoxy-1-benzofuran-3-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of both the cyano and methoxy groups, along with the benzofuran core, makes it a versatile compound for various applications.
Properties
Molecular Formula |
C27H23NO4 |
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Molecular Weight |
425.5 g/mol |
IUPAC Name |
ethyl 2-(2-cyano-2,2-diphenylethyl)-5-methoxy-1-benzofuran-3-carboxylate |
InChI |
InChI=1S/C27H23NO4/c1-3-31-26(29)25-22-16-21(30-2)14-15-23(22)32-24(25)17-27(18-28,19-10-6-4-7-11-19)20-12-8-5-9-13-20/h4-16H,3,17H2,1-2H3 |
InChI Key |
ZIVZXEHWIJPZAG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(OC2=C1C=C(C=C2)OC)CC(C#N)(C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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